molecular formula C14H10N2O2 B14253350 9-Oxofluorene-4-carbohydrazide CAS No. 401602-57-1

9-Oxofluorene-4-carbohydrazide

Cat. No.: B14253350
CAS No.: 401602-57-1
M. Wt: 238.24 g/mol
InChI Key: XMLBZKSMGZQELQ-UHFFFAOYSA-N
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Description

9-Oxofluorene-4-carbohydrazide is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydrazide group attached to the 4th position of the fluorene ring, which also contains a ketone group at the 9th position. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxofluorene-4-carbohydrazide typically involves the reaction of 9-oxofluorene-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 9-oxofluorene-4-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-Oxofluorene-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

9-Oxofluorene-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Oxofluorene-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    9-Oxofluorene-4-carboxylic acid: A precursor to 9-Oxofluorene-4-carbohydrazide with similar structural features.

    Fluorenone derivatives: Compounds with a ketone group at the 9th position of the fluorene ring.

    Hydrazide derivatives: Compounds containing the hydrazide functional group attached to various aromatic or aliphatic backbones.

Uniqueness

This compound is unique due to the combination of the fluorene backbone and the hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

401602-57-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

9-oxofluorene-4-carbohydrazide

InChI

InChI=1S/C14H10N2O2/c15-16-14(18)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)17/h1-7H,15H2,(H,16,18)

InChI Key

XMLBZKSMGZQELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NN

Origin of Product

United States

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